molecular formula C9H17NO2 B8779568 3-(3-aminocyclohexyl)propanoic Acid

3-(3-aminocyclohexyl)propanoic Acid

Cat. No.: B8779568
M. Wt: 171.24 g/mol
InChI Key: HSZWZTVUABCVCQ-UHFFFAOYSA-N
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Description

3-(3-Aminocyclohexyl)propanoic acid is a cyclohexane-based β-amino acid derivative characterized by a cyclohexylamine group attached to the β-carbon of a propanoic acid backbone. This structural motif confers unique physicochemical properties, including moderate lipophilicity (due to the cyclohexane ring) and amphoteric behavior (from the amino and carboxylic acid groups).

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(3-aminocyclohexyl)propanoic acid

InChI

InChI=1S/C9H17NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8H,1-6,10H2,(H,11,12)

InChI Key

HSZWZTVUABCVCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(3-aminocyclohexyl)propanoic acid, highlighting differences in substituents, properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Properties Applications/Findings References
This compound 3-aminocyclohexyl C₉H₁₇NO₂ Basic amino group; moderate lipophilicity; amphoteric Likely pharmaceutical intermediate or CNS drug candidate (inferred from analogs)
3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride Cyclohexyl(methyl)amino + HCl salt C₁₀H₂₀ClNO₂ Enhanced water solubility (due to HCl salt); stable crystalline form Pharmaceutical intermediate; listed in chemical databases (e.g., PubChem CID 75481142)
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives 4-hydroxyphenylamino + variable R groups Varies (e.g., C₉H₁₁NO₃) Anticancer activity (IC₅₀ values: 1–50 μM); structure-dependent efficacy Anticancer agents; inhibits β-hexosaminidase release (anti-allergy potential)
3-(2-Oxocyclohexyl)propanoic Acid 2-oxocyclohexyl C₉H₁₄O₃ Polar ketone group; lower lipophilicity Synthetic intermediate for ketone-based chemistry
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid 4-hydroxy-3-nitrophenyl C₉H₉NO₅ Reactive nitro group; potential irritant (skin/eyes) Laboratory research; limited bioactivity data
3-[(Cyclohexylcarbonyl)amino]-3-phenylpropanoic Acid Cyclohexylcarbonylamino + phenyl C₁₆H₂₁NO₃ High lipophilicity; steric hindrance from phenyl group Enzyme inhibition studies (e.g., peptidases)

Structural and Functional Differences

  • Amino Group vs.
  • Substituent Effects on Bioactivity: Derivatives with aromatic groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit pronounced anticancer activity, likely due to π-π interactions with cellular targets, whereas aliphatic cyclohexyl analogs may prioritize membrane permeability [[3-7], [11]].
  • Safety Profiles: Nitro-substituted derivatives (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) pose higher toxicity risks (skin/eye irritation) compared to non-nitrated analogs .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., 3-[cyclohexyl(methyl)amino]propanoic acid hydrochloride) exhibit improved aqueous solubility compared to free bases .
  • Lipophilicity : Cyclohexyl and phenyl groups increase logP values, favoring blood-brain barrier penetration, while hydroxy or nitro groups reduce logP .

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